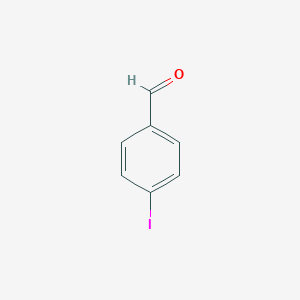

4-Iodobenzaldehyde

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84301. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO/c8-7-3-1-6(5-9)2-4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEBHDXUIJSHSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164827 | |

| Record name | Benzaldehyde, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15164-44-0 | |

| Record name | Benzaldehyde, 4-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015164440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15164-44-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodobenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobenzaldehyde, with the CAS number 15164-44-0, is an aromatic aldehyde that serves as a versatile and crucial intermediate in organic synthesis.[1][2] Characterized by an iodine atom at the para position of the benzaldehyde (B42025) ring, this compound exhibits unique reactivity that makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the properties, experimental protocols, and applications of this compound for professionals in research and development.

Core Properties of this compound

This compound is a pale yellow to brown crystalline solid with a characteristic aromatic odor.[1][4] It is generally insoluble in water but soluble in common organic solvents such as ethanol (B145695), ether, and methanol.[1][4]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 15164-44-0 | [3][4] |

| Molecular Formula | C₇H₅IO | [3][5][6] |

| Molecular Weight | 232.02 g/mol | [3][5] |

| Appearance | White to light yellow to light orange powder or crystals | |

| Melting Point | 77-82 °C | [7] |

| Boiling Point | 265 °C | [2][7] |

| Density | 1.883 g/cm³ | [4] |

| Solubility | Insoluble in water; Soluble in methanol. | |

| Storage Temperature | 2-8°C, protect from light, stored under nitrogen. | [6] |

Spectral Data

| Spectroscopy | Data Highlights | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.65 (d, 2H, J=7.6Hz), 7.05 (d, 2H, J=7.6Hz) | [4] |

| FT-IR | Spectra available from various databases. | [5] |

| Mass Spectrometry | Data available in spectral databases. | [6] |

Synthesis and Experimental Protocols

This compound is a key substrate in a variety of organic reactions, most notably in the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for synthesizing biaryl compounds, which are prevalent scaffolds in pharmaceuticals. This compound is an excellent substrate for this reaction due to the high reactivity of the carbon-iodine bond.

Experimental Protocol: Synthesis of 4-Biphenylcarboxaldehyde [8]

-

Reaction Setup: In a 250 mL round-bottom flask, combine this compound (10.0 g, 43.1 mmol), phenylboronic acid (6.3 g, 51.7 mmol), and potassium carbonate (17.8 g, 129.3 mmol).

-

Solvent Addition: Add a solvent mixture of toluene (B28343) (100 mL) and water (25 mL).

-

Degassing: Degas the mixture with a stream of argon for 30 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (1.0 g, 0.86 mmol, 2 mol%).

-

Reaction Execution: Heat the mixture to 80°C under an argon atmosphere and stir for 4 hours.

-

Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with brine and dry it over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) = 9:1) to yield 4-biphenylcarboxaldehyde as a white solid.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for the synthesis of 4-biphenylcarboxaldehyde.

Synthesis of Schiff Bases

This compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines), which are important intermediates in the synthesis of various heterocyclic compounds and ligands.

Experimental Protocol: Synthesis of N-(4-iodobenzylidene)aniline [8]

-

Reaction Setup: Dissolve this compound (5.0 g, 21.5 mmol) and aniline (B41778) (2.0 g, 21.5 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask.

-

Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.

-

Reaction Execution: Reflux the mixture for 2 hours.

-

Isolation: Upon cooling to room temperature, a crystalline solid will precipitate.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain N-(4-iodobenzylidene)aniline as a pale yellow crystalline solid.

Applications in Drug Development and Materials Science

The reactivity of this compound makes it a valuable precursor in the development of novel therapeutic agents and functional materials.

Pharmaceutical Synthesis

This compound is a key starting material for the synthesis of a range of biologically active molecules. Its applications include the preparation of:

-

Antibacterial Agents: It is used in the synthesis of complex molecules with antibacterial properties.[9]

-

Estrogen Receptor Modulators: It serves as a building block for polycyclic estrogen receptor modulators, which are investigated for their potential in treating hormone-dependent cancers.[9]

-

Anti-cancer Drugs: The iodo-substituted phenyl ring is a common moiety in various developmental anti-cancer agents.[3]

While this compound itself is not typically studied for direct modulation of signaling pathways, it is a critical component in the synthesis of molecules designed to interact with specific biological targets. For instance, derivatives of benzaldehyde have been shown to modulate pathways such as the Sonic Hedgehog signaling pathway.

Materials Science

In the field of materials science, this compound is utilized in the synthesis of:

-

Organic Light-Emitting Diodes (OLEDs): It is a precursor for compounds used in the development of electronic devices.[2]

-

Polymers and Coatings: The incorporation of the iodo-phenyl group can enhance the properties of polymers and coatings.[3]

-

Benzaldimine Monolayers: It is used in the preparation of self-assembled monolayers with potential applications in surface chemistry and electronics.[2]

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate safety precautions.

GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Store in a cool, dry, and well-ventilated place.

Conclusion

This compound is a high-value chemical intermediate with significant applications in organic synthesis, particularly for researchers and professionals in drug development and materials science. Its well-defined reactivity, especially in cross-coupling reactions, allows for the efficient construction of complex molecules. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in the laboratory and in manufacturing processes.

References

- 1. CAS 15164-44-0: this compound | CymitQuimica [cymitquimica.com]

- 2. Cas 15164-44-0,this compound | lookchem [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound, CAS No. 15164-44-0 - iChemical [ichemical.com]

- 5. This compound | C7H5IO | CID 96657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. Page loading... [wap.guidechem.com]

A Technical Guide to 4-Iodobenzaldehyde: Properties and Synthesis Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Iodobenzaldehyde, a key reagent in organic synthesis. Its iodinated phenyl ring and aldehyde functional group make it a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and materials for bioorganic applications.

Core Properties of this compound

This compound is an aromatic organic compound that presents as a pale yellow to brown crystalline solid.[1] It is characterized by an aldehyde group attached to a benzene (B151609) ring, with an iodine atom at the para position. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C7H5IO | [1][2][3][4] |

| Molecular Weight | 232.02 g/mol | [2][3][4][5] |

| CAS Number | 15164-44-0 | [2][3][5] |

| Melting Point | 78-82 °C | [4][6] |

| Boiling Point | 265 °C | [4][6] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and ether. | [1][6] |

Role in Organic Synthesis

This compound is a valuable intermediate in synthetic chemistry.[1] The presence of both an aldehyde and an iodine atom on the aromatic ring allows for a variety of chemical transformations. The aldehyde group can undergo reactions such as condensation, oxidation, and reduction, while the carbon-iodine bond is a key site for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in the construction of complex molecular frameworks.

One notable application of this compound is in the preparation of more complex molecules. For instance, it has been utilized in the synthesis of benzaldimine monolayers and various porphyrin derivatives, which are significant in materials chemistry.[6]

Synthetic Workflow Example

The following diagram illustrates a generalized synthetic workflow where this compound acts as a precursor for the synthesis of a more complex target molecule via a cross-coupling reaction. This is a common strategy in medicinal chemistry and materials science to build molecular complexity.

Experimental Protocol: Synthesis of this compound

While this document focuses on the properties and uses of this compound, it is pertinent to include a representative experimental protocol for its synthesis. The following is a summarized procedure based on literature:

A mixture of p-bromobenzaldehyde, potassium iodide (KI), and copper(I) iodide (CuI) in freshly distilled N,N-dimethylformamide (DMI) is prepared in a three-neck flask. The mixture is purged with nitrogen and heated with vigorous stirring. After cooling, brine and ice are added, and the resulting inorganic salts are removed by filtration. The filtrate is then extracted with diethyl ether, and the combined organic extracts are washed with brine. Finally, the solvent is removed under reduced pressure to yield the this compound product.[6]

References

- 1. CAS 15164-44-0: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C7H5IO | CID 96657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 15164-44-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound 96 15164-44-0 [sigmaaldrich.com]

- 6. This compound | 15164-44-0 [chemicalbook.com]

4-Iodobenzaldehyde solubility in organic solvents

An In-depth Technical Guide on the Solubility of 4-Iodobenzaldehyde for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical development, and materials science. This document presents estimated solubility data based on structurally similar compounds, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound (C₇H₅IO) is an aromatic aldehyde characterized by a benzene (B151609) ring substituted with a formyl group and an iodine atom at the para position. It typically appears as a pale yellow solid and is utilized as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The presence of the iodine atom imparts unique reactivity and physical properties to the molecule, making its solubility profile a crucial parameter for reaction kinetics, purification processes, and formulation development.

Solubility Profile of this compound

Disclaimer: The following table summarizes the estimated solubility of this compound. This information is intended for guidance and should be confirmed through experimental validation for any critical applications.

Table 1: Estimated Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale and Notes |

| Alcohols | Methanol (B129727) | High | The polar hydroxyl group of methanol can hydrogen bond with the aldehyde group of this compound. |

| Ethanol (B145695) | High | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. This compound is reported to be soluble in ethanol. | |

| Propanol | Moderate to High | As the alkyl chain length increases, the polarity of the alcohol decreases, which might slightly reduce solubility compared to methanol and ethanol. | |

| Butanol | Moderate | The longer, nonpolar butyl group may decrease the overall solubility compared to shorter-chain alcohols. | |

| Ethers | Diethyl Ether | High | This compound is reported to be soluble in ether. Diethyl ether is a good solvent for many organic compounds. |

| Tetrahydrofuran (THF) | High | THF is a polar aprotic solvent that is often a good solvent for aromatic compounds. | |

| Ketones | Acetone | High | Acetone is a polar aprotic solvent that is a versatile solvent for a wide range of organic compounds. |

| Methyl Ethyl Ketone (MEK) | High | Similar in properties to acetone, MEK is expected to be a good solvent for this compound. | |

| Esters | Ethyl Acetate | High | Benzaldehyde is highly soluble in ethyl acetate, suggesting a similar solubility for its iodo-derivative.[1] |

| Halogenated Hydrocarbons | Dichloromethane (DCM) | High | Benzaldehyde is soluble in dichloromethane, and the presence of the iodine atom is unlikely to significantly decrease solubility in this solvent. |

| Chloroform | High | Benzaldehyde and 4-bromobenzaldehyde (B125591) are soluble in chloroform, indicating that this compound will likely be soluble as well.[1][2] | |

| Aromatic Hydrocarbons | Toluene (B28343) | Moderate to High | The aromatic nature of toluene should facilitate the dissolution of the aromatic this compound. |

| Aqueous | Water | Insoluble | This compound is reported to be insoluble in water, which is consistent with the hydrophobic nature of the iodinated benzene ring.[3][4] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High (100 mg/mL) | A specific solubility value has been reported for DMSO, although the temperature was not specified. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many research and development activities. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic water bath or heating mantle with temperature control

-

Analytical balance (±0.0001 g)

-

Vials or flasks with sealed caps

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

Once equilibrium is achieved, stop stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Immediately filter the collected solution through a syringe filter into a pre-weighed evaporation dish to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporation dish containing the filtered saturated solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be below the boiling point of this compound (265 °C) and its melting point (77-82 °C).

-

Continue drying until a constant weight is achieved, indicating complete removal of the solvent.

-

Cool the dish in a desiccator and weigh it again.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the dish with the residue minus the initial weight of the empty dish.

-

The mass of the solvent is the weight of the dish with the solution minus the final weight of the dish with the residue.

-

Solubility can be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mol/L.

-

UV-Visible (UV-Vis) Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers a rapid and sensitive means of determining concentration.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Selected organic solvent (UV-grade)

-

Equipment for preparing a saturated solution (as described in the gravimetric method)

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the chosen solvent at a specific temperature, as described in the gravimetric method.

-

Withdraw a small, precise volume of the clear supernatant and dilute it quantitatively with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the methods described above.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a strong estimation of its solubility behavior can be made based on its structural similarity to other benzaldehydes. It is predicted to be highly soluble in a range of common organic solvents, including alcohols, ethers, ketones, esters, and halogenated hydrocarbons, while being insoluble in water. For applications requiring precise solubility values, the detailed gravimetric and UV-Vis spectrophotometric methods provided in this guide offer robust and reliable means of experimental determination. This information is vital for optimizing reaction conditions, developing purification strategies, and formulating products containing this compound.

References

4-Iodobenzaldehyde physical and chemical properties

An In-depth Technical Guide to 4-Iodobenzaldehyde: Properties, Synthesis, and Reactions

Introduction

This compound is an aromatic organic compound that serves as a versatile and crucial intermediate in a multitude of synthetic applications.[1] Characterized by an aldehyde functional group and an iodine atom attached to the para position of a benzene (B151609) ring, its unique electronic properties and reactivity make it an essential building block in medicinal chemistry, materials science, and organic synthesis.[1][2] The presence of the iodine atom significantly influences the compound's reactivity, particularly in palladium-catalyzed cross-coupling reactions where it demonstrates superior performance compared to its bromo- and chloro-analogs.[3]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a workflow visualization for a representative synthetic application. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical and Chemical Properties

This compound is typically a pale yellow to brown crystalline solid.[2][4] It is sensitive to air and light and should be stored in a cool, dark environment.[4][5] Due to its hydrophobic aromatic structure, it has limited solubility in water but is soluble in organic solvents like ethanol (B145695) and ether.[2][5]

Table 1: Physical and Chemical Data of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅IO | [6][7][8] |

| Molecular Weight | 232.02 g/mol | [6][8] |

| Appearance | Yellow to brown crystals | [2][4] |

| Melting Point | 78-82 °C (lit.) | [5][9][10] |

| Boiling Point | 265 °C (lit.) | [5][10] |

| Density | 1.8576 g/cm³ (estimate) | [4][5] |

| Solubility | Insoluble in water; Soluble in ethanol, ether | [2][5] |

| CAS Number | 15164-44-0 | [6][11] |

| Sensitivity | Air & Light Sensitive | [4][5] |

| Primary Hazards | Causes skin, eye, and respiratory irritation | [6][12][13] |

Experimental Protocols

The reactivity of the carbon-iodine bond and the aldehyde group makes this compound a valuable substrate in various organic transformations.[3][14]

Synthesis of this compound from p-Bromobenzaldehyde

This protocol describes a Finkelstein-type reaction for the synthesis of this compound.

-

Combine 10.0 g (54 mmol) of p-bromobenzaldehyde, 81.1 g (488 mmol, 9.0 eq) of potassium iodide (KI), and 31.7 g (166 mmol, 3.1 eq) of copper(I) iodide (CuI) in a 500 mL three-neck flask.

-

Add 150 mL of freshly distilled N,N-dimethylformamide (or a similar high-boiling polar aprotic solvent).

-

Purge the flask with nitrogen and heat the mixture to 200 °C with vigorous stirring for 6 hours.

-

After cooling to room temperature, add brine and ice to the reaction mixture.

-

Place the reaction vessel in an ice bath for several hours to precipitate inorganic salts.

-

Remove the precipitated salts by filtration.

-

Extract the filtrate with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Suzuki-Miyaura Coupling: Synthesis of 4-Biphenylcarboxaldehyde

This compound is an excellent substrate for Suzuki-Miyaura coupling due to the high reactivity of the C-I bond.[3]

Methodology: [3]

-

Charge a 250 mL round-bottom flask with this compound (10.0 g, 43.1 mmol), phenylboronic acid (6.3 g, 51.7 mmol), and potassium carbonate (17.8 g, 129.3 mmol).

-

Add a solvent mixture of toluene (B28343) (100 mL) and water (25 mL).

-

Degas the mixture by bubbling argon through it for 30 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (1.0 g, 0.86 mmol, 2 mol%) to the flask.

-

Heat the mixture to 80 °C under an argon atmosphere and stir for 4 hours.

-

After cooling to room temperature, separate the organic layer.

-

Wash the organic layer with brine and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) = 9:1) to obtain 4-biphenylcarboxaldehyde.

Schiff Base Formation: Synthesis of N-(4-Iodobenzylidene)aniline

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[3]

Methodology: [3]

-

In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 21.5 mmol) and aniline (B41778) (2.0 g, 21.5 mmol) in 50 mL of ethanol.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for 2 hours.

-

Upon cooling to room temperature, a crystalline solid will precipitate.

-

Collect the solid by filtration, wash it with cold ethanol, and dry it under vacuum to yield N-(4-iodobenzylidene)aniline.

Synthetic Workflow Visualization

The following diagram illustrates the experimental workflow for the Suzuki-Miyaura coupling reaction, a key application of this compound in carbon-carbon bond formation.

Caption: Suzuki-Miyaura Coupling Workflow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 15164-44-0: this compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. Cas 15164-44-0,this compound | lookchem [lookchem.com]

- 5. This compound | 15164-44-0 [chemicalbook.com]

- 6. This compound | C7H5IO | CID 96657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthonix, Inc > 15164-44-0 | this compound [synthonix.com]

- 8. scbt.com [scbt.com]

- 9. 4-碘苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 15164-44-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. CAS 15164-44-0 | this compound - Synblock [synblock.com]

- 12. 4-ヨードベンズアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. guidechem.com [guidechem.com]

An In-Depth Technical Guide to 4-Iodobenzaldehyde for Chemical Researchers

This guide provides a comprehensive overview of 4-Iodobenzaldehyde, a key reagent and intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's nomenclature, physicochemical properties, synthesis and purification protocols, and its application in significant chemical reactions.

Nomenclature and Identification

This compound is known by several synonyms in chemical literature and commercial databases. Accurate identification is crucial for procurement and referencing in scientific publications.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| Systematic IUPAC Name | This compound |

| Common Synonyms | p-Iodobenzaldehyde, Benzaldehyde, 4-iodo-[1], 4-Iodobenzenecarbaldehyde |

| CAS Number | 15164-44-0[2] |

| Molecular Formula | C₇H₅IO[2] |

| Molecular Weight | 232.02 g/mol [2] |

| InChI Key | NIEBHDXUIJSHSL-UHFFFAOYSA-N |

| SMILES | O=Cc1ccc(I)cc1 |

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are essential for its handling, characterization, and use in quantitative studies.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White to light yellow crystalline solid | Generic |

| Melting Point | 78-82 °C | [3] |

| Boiling Point | 265 °C | [3] |

| Density | ~1.86 g/cm³ | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695), ether, and dichloromethane.[1] | Generic |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR (CDCl₃) | δ 9.96 (s, 1H, -CHO), 7.92 (d, J=8.4 Hz, 2H, Ar-H), 7.59 (d, J=8.4 Hz, 2H, Ar-H) |

| FT-IR (KBr, cm⁻¹) | ~3070 (aromatic C-H stretch), ~2830 & ~2730 (aldehyde C-H stretch), ~1700 (strong, C=O stretch), ~1580 & ~1480 (aromatic C=C stretch), ~820 (para-substituted C-H bend) |

| Mass Spectrometry (EI) | M⁺ at m/z 232 . Key fragments at m/z 231 ([M-H]⁺), m/z 203 ([M-CHO]⁺), m/z 104 ([C₇H₄O]⁺), m/z 76 ([C₆H₄]⁺) |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and common reactions of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the Finkelstein-type reaction from p-bromobenzaldehyde.

Protocol: Synthesis from p-Bromobenzaldehyde

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add p-bromobenzaldehyde (10.0 g, 54 mmol), potassium iodide (81.1 g, 488 mmol), and copper(I) iodide (31.7 g, 166 mmol).

-

Solvent Addition: Add 150 mL of freshly distilled 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) to the flask.

-

Inert Atmosphere: Purge the flask with dry nitrogen gas for 15 minutes.

-

Reaction: Heat the mixture to 200 °C with vigorous stirring for 6 hours under a nitrogen atmosphere.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and brine. Place the beaker in an ice bath for several hours to precipitate inorganic salts.

-

Filtration and Extraction: Filter the mixture to remove the precipitated salts. Extract the filtrate with diethyl ether (3 x 100 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure to yield the crude product.

Purification by Recrystallization

Purification of the crude this compound can be effectively achieved by recrystallization.

Protocol: Recrystallization

-

Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water.

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at low heat.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond.

Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium carbonate (3.0 eq).

-

Catalyst and Solvent: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (2-5 mol%), and a suitable solvent system like a mixture of toluene (B28343) and water.

-

Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: After cooling, separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel.

Protocol: Sonogashira Coupling

-

Reaction Setup: To a solution of this compound (1.0 eq) in a degassed solvent such as tetrahydrofuran (B95107) or dimethylformamide, add a terminal alkyne (1.1 eq) and a base like triethylamine (B128534) or diisopropylethylamine.

-

Catalysts: Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.

-

Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with aqueous ammonium (B1175870) chloride and brine, dry, and concentrate. Purify the product by column chromatography.

Reaction Pathways and Workflows

Visual representations of the described processes aid in understanding the logical flow and key steps.

Caption: Synthetic workflow for this compound.

Caption: Key components of the Suzuki-Miyaura coupling.

Caption: Core components of the Sonogashira coupling reaction.

References

Commercial Availability and Suppliers of 4-Iodobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobenzaldehyde is a pivotal aromatic aldehyde derivative widely employed as a versatile building block in organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the iodo-substituent serves as a handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key suppliers, and its fundamental physicochemical properties. Furthermore, a detailed experimental protocol for a common synthetic route is presented.

Physicochemical Properties

This compound, with the CAS number 15164-44-0, is a pale yellow to brown solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 15164-44-0 | [1][2][3] |

| Molecular Formula | C₇H₅IO | [1][2][3] |

| Molecular Weight | 232.02 g/mol | [2][3][4] |

| Appearance | White to light yellow to light orange powder or crystals | [5][6][7] |

| Melting Point | 78-82 °C (lit.) | [8][9][10] |

| Boiling Point | 265 °C (lit.) | [6][8][9] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and ether. | [1][8][11] |

Commercial Suppliers and Availability

This compound is readily available from a multitude of chemical suppliers catering to the research and pharmaceutical industries. The typical purity offered ranges from 96% to over 98%. Below is a summary of prominent suppliers and their offerings.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 96% | Gram to multi-gram scale |

| Thermo Scientific Chemicals | 98+% | 5 g and larger quantities |

| Tokyo Chemical Industry (TCI) | >96.0% (GC) | Gram to kilogram scale |

| Santa Cruz Biotechnology | Research Grade | Custom quantities |

| Chem-Impex | ≥ 98% (HPLC) | Gram to kilogram scale |

| Synthonix | 97% | Gram to multi-gram scale |

| BLD Pharm | Inquire for details | Various scales |

| ChemScene | Inquire for details | Various scales |

| CymitQuimica | >96.0% to 98+% | Various scales |

| Apollo Scientific | Inquire for details | Various scales |

Synthetic Protocol: Halogen Exchange Reaction

A common and efficient method for the laboratory-scale synthesis of this compound is through a Finkelstein-like halogen exchange reaction, starting from the more readily available 4-bromobenzaldehyde.

Experimental Workflow

Caption: Synthetic workflow for this compound via halogen exchange.

Detailed Methodology

Materials:

-

p-Bromobenzaldehyde (54 mmol, 10.0 g)

-

Potassium Iodide (KI) (488 mmol, 81.1 g, 9.0 eq)

-

Copper(I) Iodide (CuI) (166 mmol, 31.7 g, 3.1 eq)

-

1,3-Dimethyl-2-imidazolidinone (DMI), freshly distilled (150 mL)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Ice

Procedure: [8]

-

To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a condenser, add p-bromobenzaldehyde, potassium iodide, and copper(I) iodide.

-

Add freshly distilled 1,3-dimethyl-2-imidazolidinone (DMI) to the flask.

-

Purge the reaction vessel with nitrogen gas for 10-15 minutes.

-

With vigorous stirring, heat the reaction mixture to 200 °C and maintain this temperature for 6 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Quench the reaction by carefully adding brine and ice to the flask.

-

Place the reaction vessel in an ice bath for several hours to facilitate the precipitation of inorganic salts.

-

Remove the precipitated inorganic salts by filtration.

-

Transfer the filtrate to a separatory funnel and extract the aqueous phase with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash them with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Applications in Research and Development

This compound is a crucial intermediate in the synthesis of a wide array of organic compounds.[1][7] Its applications include:

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various biologically active molecules, including those with potential therapeutic applications.[7]

-

Agrochemicals: It is utilized in the preparation of pesticides and herbicides.[1][7]

-

Materials Science: The compound is used in the development of dyes, pigments, and other advanced materials.[7]

-

Organic Synthesis: It is a key building block for constructing complex molecules through reactions such as Suzuki, Sonogashira, and Heck cross-coupling reactions.[11]

Safety Information

This compound is classified as an irritant.[4] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[12] Work should be conducted in a well-ventilated fume hood.[12] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. CAS 15164-44-0: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C7H5IO | CID 96657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 15164-44-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | 15164-44-0 [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. This compound, CAS No. 15164-44-0 - iChemical [ichemical.com]

- 11. Cas 15164-44-0,this compound | lookchem [lookchem.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Profile of 4-Iodobenzaldehyde: A Technical Guide

For researchers, scientists, and professionals in drug development, this guide provides an in-depth look at the spectroscopic data of 4-Iodobenzaldehyde (C₇H₅IO), a key reagent in organic synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative overview for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.98 | s | - | 1H | Aldehyde (-CHO) |

| 7.92 | d | 8.4 | 2H | Aromatic (ortho to -CHO) |

| 7.65 | d | 8.4 | 2H | Aromatic (ortho to -I) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 191.4 | Aldehyde Carbonyl (C=O) |

| 138.4 | Aromatic (quaternary, C-CHO) |

| 135.5 | Aromatic (CH, ortho to -I) |

| 130.8 | Aromatic (CH, ortho to -CHO) |

| 102.3 | Aromatic (quaternary, C-I) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Medium | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O Stretch |

| ~1580 | Strong | Aromatic C=C Stretch |

| ~1200 | Medium | C-H In-plane Bending |

| ~820 | Strong | C-H Out-of-plane Bending (para-substitution) |

| ~520 | Medium | C-I Stretch |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 232 | High | [M]⁺ (Molecular Ion) |

| 231 | High | [M-H]⁺ |

| 203 | Medium | [M-CHO]⁺ |

| 104 | Medium | [C₇H₄O]⁺ |

| 76 | High | [C₆H₄]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are representative of standard practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials & Equipment:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS)

-

5 mm NMR tubes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing TMS as an internal standard.[1]

-

Homogenization: Gently vortex the sample to ensure complete dissolution.

-

Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity, thereby improving spectral resolution.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Acquire the ¹H spectrum using a standard single-pulse experiment.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Materials & Equipment:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar.

-

Continue grinding until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet containing the sample into the sample holder of the spectrometer.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the significant absorption peaks in the spectrum and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials & Equipment:

-

This compound sample

-

Volatile organic solvent (e.g., methanol (B129727) or acetonitrile)

-

Mass spectrometer with an Electron Ionization (EI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent.

-

Introduction into the Mass Spectrometer: Introduce the sample into the ion source of the mass spectrometer. For a solid sample, a direct insertion probe may be used.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and the major fragment ions. Propose a fragmentation pattern consistent with the observed spectrum. For aldehydes, common fragmentations include the loss of a hydrogen atom (M-1) and the formyl radical (M-29).[2]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Crystal structure of 4-Iodobenzaldehyde

An In-depth Technical Guide on the Crystal Structure of 4-Iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of this compound, a compound of interest in organic synthesis and drug development. The information presented herein is derived from the crystallographic data deposited in the Cambridge Structural Database (CSD), under the deposition number CCDC 129105, and the associated publication by Vyas, Manjula, and Fletcher in Acta Crystallographica Section C: Crystal Structure Communications (1998), C54, 285-287.

Introduction

This compound (C₇H₅IO) is an aromatic aldehyde that serves as a versatile building block in the synthesis of more complex organic molecules. The presence of an iodine atom on the phenyl ring provides a reactive site for various cross-coupling reactions, making it a valuable precursor in the development of pharmaceuticals and functional materials. Understanding its three-dimensional structure at the atomic level is crucial for comprehending its reactivity, intermolecular interactions, and potential biological activity. This guide summarizes the key crystallographic data and the experimental protocols used in its structure determination.

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The quantitative data from this analysis are summarized in the table below for easy reference and comparison.

| Parameter | Value |

| Empirical Formula | C₇H₅IO |

| Formula Weight | 232.02 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 11.234(2) Å, α = 90° |

| b = 5.598(1) Å, β = 100.86(2)° | |

| c = 12.115(3) Å, γ = 90° | |

| Unit Cell Volume | 747.6(3) ų |

| Z | 4 |

| Calculated Density | 2.059 Mg/m³ |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal Size | 0.2 x 0.2 x 0.2 mm |

| Absorption Coefficient | 4.298 mm⁻¹ |

| F(000) | 432 |

| Theta Range for Data Collection | 2.22 to 24.98° |

| Reflections Collected | 1391 |

| Independent Reflections | 1308 [R(int) = 0.0215] |

| Final R indices [I>2sigma(I)] | R1 = 0.0286, wR2 = 0.0717 |

| R indices (all data) | R1 = 0.0331, wR2 = 0.0741 |

| Goodness-of-fit on F² | 1.053 |

Experimental Protocols

The determination of the crystal structure of this compound involved the following key experimental procedures:

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation from a solution in ethanol. The resulting crystals were reported to be colorless needles.

Data Collection

A single crystal of the dimensions 0.2 x 0.2 x 0.2 mm was mounted on a goniometer head. X-ray diffraction data were collected at a temperature of 293(2) K using a four-circle diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A total of 1391 reflections were collected over a theta range of 2.22 to 24.98°.

Structure Solution and Refinement

The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final R-factor of 0.0286 for observed reflections indicates a high-quality refinement.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.

Relationship between Chemical Structure and Crystallographic Data

This diagram illustrates the logical connection between the chemical properties of this compound and the resulting crystallographic parameters.

Signaling Pathways and Drug Development Applications

While this compound itself is not directly reported to modulate specific signaling pathways, its utility as a synthetic intermediate is significant in drug discovery. The iodo-substituent allows for the facile introduction of diverse chemical moieties through reactions like the Suzuki, Sonogashira, and Heck couplings. This enables the synthesis of libraries of compounds that can be screened for activity against various biological targets. For instance, benzaldehyde (B42025) derivatives have been explored as inhibitors of enzymes such as aldehyde dehydrogenase, which is implicated in cancer cell proliferation. The structural data presented here provides a precise model for the starting material, which is invaluable for computational modeling and rational drug design efforts aimed at developing novel therapeutics.

Conclusion

This technical guide has provided a detailed summary of the crystal structure of this compound, based on the data available from the Cambridge Structural Database. The crystallographic parameters and experimental protocols have been clearly outlined to serve as a valuable resource for researchers in organic chemistry, materials science, and drug development. The provided visualizations offer a clear depiction of the experimental workflow and the fundamental relationships governing the solid-state structure of this important synthetic building block.

An In-depth Technical Guide on the Electronic Properties of the Carbon-Iodine Bond in 4-Iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carbon-iodine (C-I) bond is a critical functional group in organic chemistry, particularly in the realm of medicinal chemistry and materials science. Its unique electronic properties, characterized by its low bond dissociation energy and the polarizability of the iodine atom, make it a versatile tool for forming carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive overview of the electronic properties of the C-I bond in 4-iodobenzaldehyde, a key building block in organic synthesis. We will delve into its structural characteristics, spectroscopic signatures, and reactivity, supported by experimental data and computational analysis. This document aims to serve as a valuable resource for researchers leveraging the distinct characteristics of the C-I bond in the design and synthesis of novel molecules.

Introduction

This compound is an aromatic compound featuring an aldehyde group and an iodine atom at the para position of the benzene (B151609) ring.[1] The presence of the iodine atom significantly influences the electronic landscape of the molecule, impacting its reactivity and intermolecular interactions.[2] Understanding the nuances of the C-I bond's electronic properties is paramount for its effective utilization in various synthetic transformations, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, where it exhibits superior reactivity compared to its bromo- and chloro-analogs.[3] This guide will provide a detailed examination of these properties.

Structural and Electronic Properties of the C-I Bond

The electronic nature of the C-I bond in this compound is a culmination of several factors, including bond length, bond strength, and the distribution of electron density.

Bond Length and Crystal Structure

The precise measurement of bond lengths provides valuable insight into the nature of a chemical bond. X-ray crystallography is the definitive method for determining these parameters in the solid state. The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 129105.[4] Analysis of this crystal structure reveals the C-I bond length and provides information on intermolecular interactions, such as halogen bonding.

Table 1: Key Crystallographic Data for this compound

| Parameter | Value | Reference |

| CCDC Deposition Number | 129105 | [4] |

| C-I Bond Length | Data to be populated from CIF file |

Note: Access to the full crystallographic information file (CIF) is required to populate the C-I bond length.

Bond Dissociation Energy

Polarity and Charge Distribution

The distribution of electron density within the C-I bond and across the this compound molecule can be elucidated through computational chemistry methods, such as Density Functional Theory (DFT) calculations and Mulliken population analysis.[1][3] These calculations provide insights into the partial atomic charges on the carbon and iodine atoms, revealing the polarity of the bond. The aldehyde group, being electron-withdrawing, and the iodine atom, with its own electronic effects, collectively influence the charge distribution on the aromatic ring.

Note: Specific Mulliken charge values for this compound are not available in the searched literature and would require dedicated computational studies.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for characterizing the electronic environment of atoms and bonds within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring exhibit chemical shifts that are influenced by the electronic effects of both the aldehyde and the iodine substituents. The aldehyde proton itself appears as a distinct singlet at a downfield chemical shift.

In the ¹³C NMR spectrum, the carbon atom attached to the iodine (ipso-carbon) shows a characteristic chemical shift. The electronic environment of this carbon is directly affected by the electronegativity and polarizability of the iodine atom.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H (Aldehyde) | ~9.9 | s | - |

| ¹H (Aromatic) | ~7.6 - 7.9 | m | |

| ¹³C (Carbonyl) | ~192 | ||

| ¹³C (C-I) | ~98 | ||

| ¹³C (Aromatic) | ~130 - 140 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

The vibrational frequencies observed in an IR spectrum correspond to the stretching and bending of chemical bonds. The C-I stretching vibration in aryl iodides typically appears in the fingerprint region of the spectrum, often below 600 cm⁻¹. The carbonyl (C=O) stretching frequency of the aldehyde group is a strong, prominent band, and its position can be subtly influenced by the electronic nature of the para-substituent.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| C=O | Stretch | 1700 - 1680 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-I | Stretch | < 600 |

Reactivity and Role in Drug Development

The electronic properties of the C-I bond in this compound are directly linked to its synthetic utility.

Cross-Coupling Reactions

The relatively low C-I bond dissociation energy makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[3] These reactions are fundamental in pharmaceutical and materials science for the construction of complex molecular architectures.

Figure 1: A simplified representation of the Suzuki-Miyaura cross-coupling reaction involving this compound.

Halogen Bonding

The iodine atom in this compound can act as a halogen bond donor. This is a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base.[5] Halogen bonding is increasingly recognized as a significant interaction in crystal engineering and drug design, influencing molecular recognition and self-assembly processes.

Figure 2: A diagram illustrating the formation of a halogen bond between this compound and a Lewis base.

Experimental Protocols

Detailed experimental procedures are crucial for the reliable characterization and application of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 4-bromobenzaldehyde (B125591) with an iodide salt, often in the presence of a copper(I) catalyst.

Figure 3: A general workflow for the synthesis of this compound.

Protocol:

-

Combine 4-bromobenzaldehyde, potassium iodide, and copper(I) iodide in a suitable high-boiling solvent (e.g., DMF or NMP).

-

Heat the reaction mixture under an inert atmosphere for several hours.

-

After cooling, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

X-ray Crystallography

Obtaining high-quality single crystals is the first and most critical step.

Protocol:

-

Dissolve this compound in a suitable solvent or solvent mixture.

-

Slowly evaporate the solvent at a constant temperature, or use vapor diffusion or liquid-liquid diffusion techniques to promote crystal growth.

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure using appropriate software.

NMR Spectroscopy

Protocol:

-

Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Process the data, including Fourier transformation, phasing, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard.

FTIR Spectroscopy

Protocol:

-

Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Record the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Perform a background correction using a blank KBr pellet or the empty ATR crystal.

Conclusion

The electronic properties of the carbon-iodine bond in this compound define its character as a highly valuable and reactive building block in modern organic synthesis. Its weak C-I bond facilitates a range of cross-coupling reactions, while the potential for halogen bonding offers opportunities in supramolecular chemistry and materials science. A thorough understanding of its structural, spectroscopic, and electronic characteristics, as detailed in this guide, is essential for harnessing its full potential in the development of new pharmaceuticals and functional materials. Further computational studies would be beneficial to provide a more quantitative picture of the charge distribution and bond energies, which would further aid in the predictive design of reactions and materials based on this versatile molecule.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Mulliken charge [openmx-square.org]

- 3. Cambridge Crystallographic Data Centre (CCDC) · Libraries · Lafayette College [library.lafayette.edu]

- 4. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

- 5. A Density Functional Theory Study of 4-OH Aldehydes [mdpi.com]

The Versatility of 4-Iodobenzaldehyde in Modern Medicinal Chemistry: A Technical Guide

Introduction: 4-Iodobenzaldehyde is a versatile aromatic organic compound that has emerged as a crucial building block in the field of medicinal chemistry.[1][2] Characterized by an aldehyde group and an iodine atom on a benzene (B151609) ring, its unique chemical properties make it an invaluable starting material for the synthesis of a wide array of biologically active molecules.[1][3] The presence of the aldehyde allows for a variety of transformations, including reductive amination and olefination reactions, while the iodine atom serves as a reactive handle for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[4][5] This technical guide provides an in-depth overview of the applications of this compound in the development of novel therapeutic agents, with a focus on anticancer drugs, including tubulin polymerization inhibitors and kinase inhibitors.

Core Applications in Anticancer Drug Discovery

This compound has proven to be particularly valuable in the synthesis of compounds targeting key pathways in cancer progression. Its utility is highlighted in the generation of molecules that interfere with cell division and signal transduction.

Synthesis of Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[6] this compound is a key precursor for the synthesis of combretastatin (B1194345) analogues, a class of potent tubulin polymerization inhibitors.[6][7] These compounds bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells.[8]

A common synthetic strategy involves using this compound to construct the B-ring of the combretastatin scaffold. For instance, it can be utilized in Wittig reactions to form the characteristic cis-stilbene (B147466) bridge or in coupling reactions to link the B-ring to the A-ring precursor.

The following table summarizes the cytotoxic activity of selected combretastatin D analogues, which can be synthesized using methodologies involving this compound.

| Compound | Cancer Cell Line | IC50 (µM) |

| Combretastatin D-3 | Small-cell lung | 40 |

| Combretastatin D-4 | HT-29 colon carcinoma | 61.8[4] |

This protocol describes a key step in the synthesis of a precursor to Combretastatin D-2, utilizing this compound.

Reaction: Ullmann-type condensation of a phenolic ester with this compound.

Materials:

-

Ester 14 (a substituted phenolic ester)

-

This compound (15 )

-

Copper powder

-

Potassium carbonate

Procedure:

-

A mixture of ester 14 , this compound (15 ), copper powder, and potassium carbonate in pyridine is heated at reflux.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography to yield the diaryl ether intermediate 16 .

This reaction is a critical step in forming the diaryl ether linkage present in some combretastatin analogues.

Caption: Synthetic workflow from this compound to Combretastatin Analogues.

Caption: Mechanism of action for Combretastatin analogues as tubulin inhibitors.

Development of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction, and their dysregulation is a hallmark of many cancers. This compound serves as a valuable scaffold for the synthesis of various kinase inhibitors. The aldehyde functionality can be converted to an amine via reductive amination, which can then be further functionalized to create compounds that bind to the ATP-binding site of kinases.

The following tables summarize the cytotoxic and kinase inhibitory activities of 4-(arylaminomethyl)benzamide derivatives synthesized from a 4-formylbenzoate (B8722198) precursor, which is structurally related to this compound.

Table 1: Cytotoxicity of Benzamide Derivatives [3]

| Compound | Cancer Cell Line | IC50 (µM) |

| 10 | HL60 | 8.2 |

| K562 | 40 | |

| 13 | K562 | 5.6 |

| 15 | HL60 | 5.6 |

| K562 | 31 | |

| 28j | K562 | 6.9 |

| 28k | K562 | 3.6 |

| 28l | K562 | 4.5 |

Table 2: Kinase Inhibitory Activity of Benzamide Derivatives [3][7]

| Compound | Kinase | Inhibition at 10 nM (%) |

| 11 | EGFR | 91 |

| 13 | EGFR | 92 |

This protocol outlines a general procedure for the synthesis of N-substituted amines from an aldehyde, a key step in the synthesis of many kinase inhibitors.

Reaction: Reductive amination of an aldehyde with a primary amine.

Materials:

-

Aldehyde (e.g., this compound) (1.0 eq)

-

Primary or secondary amine (1.1-1.5 eq)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5-2.0 eq)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent

-

Acetic acid (optional, catalytic amount)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the aldehyde in DCE or THF, add the corresponding amine. A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride portion-wise over 15-20 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Caption: General mechanism of competitive kinase inhibition.

Other Therapeutic Applications

Beyond its prominent role in anticancer research, this compound is also employed in the synthesis of other therapeutic agents:

-

Antibacterial Agents: It is used as a starting material for the synthesis of novel antibacterial compounds.[4]

-

Estrogen Receptor Modulators: this compound is a key component in the synthesis of polycyclic estrogen receptor modulators, which have potential applications in the treatment of hormone-dependent cancers and other endocrine disorders.[4]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual reactivity, stemming from the aldehyde and iodo functionalities, provides synthetic chemists with a powerful tool to construct complex molecular architectures. The applications highlighted in this guide, particularly in the synthesis of potent anticancer agents like tubulin polymerization inhibitors and kinase inhibitors, underscore its significance in modern drug discovery. The ability to readily participate in robust and high-yielding reactions makes this compound a continued focus for the development of next-generation therapeutics.

References

- 1. BJOC - Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities [beilstein-journals.org]

- 2. Concise synthesis and structure-activity relationships of combretastatin A-4 analogues, 1-aroylindoles and 3-aroylindoles, as novel classes of potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

The Pivotal Role of 4-Iodobenzaldehyde in the Advancement of Fluorescent Materials: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction